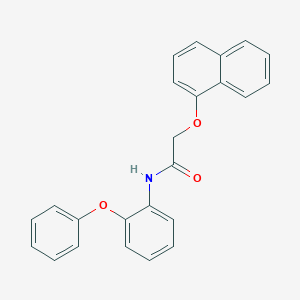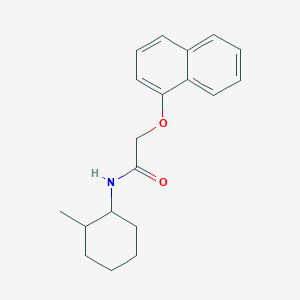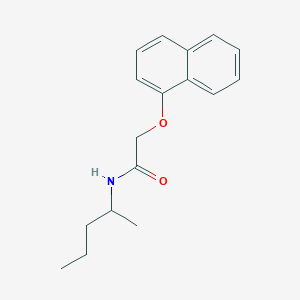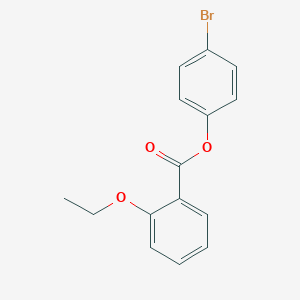
4-Benzoylphenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylphenyl 2-methylbenzoate, also known as BPMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPMB is a type of organic molecule that belongs to the family of benzophenones, which are widely used in the field of organic chemistry. BPMB has been found to exhibit important biological and physiological effects, making it an important compound for research purposes.
Mécanisme D'action
The mechanism of action of 4-Benzoylphenyl 2-methylbenzoate is not fully understood. However, it is believed that 4-Benzoylphenyl 2-methylbenzoate exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. 4-Benzoylphenyl 2-methylbenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation in the body.
Biochemical and Physiological Effects:
4-Benzoylphenyl 2-methylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, anti-bacterial, and anti-viral properties. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit cytotoxic effects, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Benzoylphenyl 2-methylbenzoate in lab experiments is its ability to exhibit a range of biological and physiological effects. This makes it a versatile compound that can be used in a range of studies. However, one of the main limitations of using 4-Benzoylphenyl 2-methylbenzoate is its high cost and difficulty in synthesizing the compound.
Orientations Futures
There are several future directions for research on 4-Benzoylphenyl 2-methylbenzoate. One potential direction is the development of new drugs using 4-Benzoylphenyl 2-methylbenzoate as a lead compound. Another potential direction is the study of the mechanism of action of 4-Benzoylphenyl 2-methylbenzoate, which could lead to the development of new drugs that target specific signaling pathways in the body. Additionally, 4-Benzoylphenyl 2-methylbenzoate could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 4-Benzoylphenyl 2-methylbenzoate can be achieved through a multi-step process. The first step involves the synthesis of 4-hydroxybenzophenone, which is then reacted with benzoyl chloride to produce 4-benzoylphenyl phenyl ketone. The final step involves the reaction of 4-benzoylphenyl phenyl ketone with 2-methylbenzoic acid in the presence of a catalyst to produce 4-Benzoylphenyl 2-methylbenzoate.
Applications De Recherche Scientifique
4-Benzoylphenyl 2-methylbenzoate has been extensively studied for its potential use in the field of medicine. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
Formule moléculaire |
C21H16O3 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(4-benzoylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C21H16O3/c1-15-7-5-6-10-19(15)21(23)24-18-13-11-17(12-14-18)20(22)16-8-3-2-4-9-16/h2-14H,1H3 |
Clé InChI |
HHMQRNPMHWTNKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




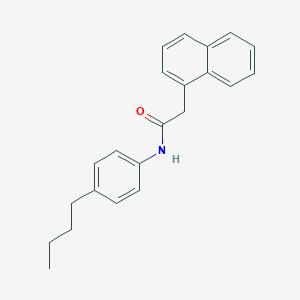
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
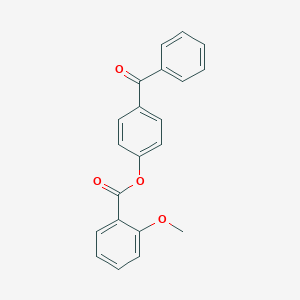
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

